molecular formula C22H42O10S B141584 Decyl-beta-D-1-thiomaltopyranoside CAS No. 148565-56-4

Decyl-beta-D-1-thiomaltopyranoside

Cat. No.: B141584
CAS No.: 148565-56-4
M. Wt: 498.6 g/mol
InChI Key: YZNNXXWNKQOETJ-HYLFJBCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl-beta-D-1-thiomaltopyranoside is a nonionic surfactant known for its ability to solubilize membrane proteins without denaturing them. This compound is particularly useful in biochemical and structural biology studies, where maintaining the native state of proteins is crucial .

Mechanism of Action

Target of Action

Decyl-beta-D-1-thiomaltopyranoside, also known as Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside or Decyl beta-D-thiomaltopyranoside, is primarily used as a detergent for the purification, extraction, and solubilization of membrane-bound proteins . Its primary targets are these proteins, which play crucial roles in various biological functions and processes.

Mode of Action

The compound interacts with its targets by increasing solubilization. It achieves this by dissociating aggregates of these proteins, thereby enhancing their solubility . This interaction and the resulting changes facilitate the extraction and purification of the target proteins.

Pharmacokinetics

It’s worth noting that as a detergent, it is easily removed by dialysis , which could have implications for its bioavailability.

Result of Action

The primary result of the action of this compound is the increased solubilization of membrane-bound proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl-beta-D-1-thiomaltopyranoside involves the glycosylation of decyl alcohol with a protected thioglucoside donor. The reaction typically employs silver perchlorate as a catalyst and proceeds under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Decyl-beta-D-1-thiomaltopyranoside primarily undergoes substitution reactions due to the presence of the thioglucoside moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various glucopyranoside derivatives .

Scientific Research Applications

Decyl-beta-D-1-thiomaltopyranoside has a wide range of applications in scientific research:

Biological Activity

Decyl-beta-D-1-thiomaltopyranoside (C10-Thiomaltoside) is a non-ionic surfactant that has garnered interest in various biological and biochemical applications, particularly in the solubilization and stabilization of membrane proteins. This article reviews the biological activity of this compound, including its physicochemical properties, applications in membrane protein studies, and relevant case studies.

This compound is characterized by the following properties:

  • Molecular Formula : C22H42O11S
  • Molecular Weight : 498.63 g/mol
  • CAS Number : 148565-56-4
  • Purity : ≥99.0% (TLC)
  • Optical Activity : [α]20/D +53.0±3° in methanol

These properties make it suitable for use as a detergent in biochemical applications, particularly in the extraction and purification of membrane proteins.

1. Membrane Protein Solubilization

This compound is primarily used for solubilizing membrane proteins, which is crucial for studying their structure and function. Its effectiveness as a detergent is attributed to its ability to disrupt lipid bilayers while maintaining protein functionality. The critical micelle concentration (CMC) of C10-Thiomaltoside is approximately 0.087%, indicating its efficiency at low concentrations compared to other detergents like n-Dodecyl-beta-D-maltopyranoside (DDM) with a CMC of 0.0087% .

2. Case Studies

Several studies have highlighted the biological activity of this compound:

  • Protein Purification : In a study examining the solubilization of ATP synthase complexes, researchers found that C10-Thiomaltoside effectively maintained the structural integrity of these complexes during purification processes, allowing for subsequent analysis via mass spectrometry .
  • Membrane Protein Stability : Another case study demonstrated that membrane proteins solubilized with C10-Thiomaltoside exhibited enhanced stability during mass spectrometric analysis, preserving non-covalent interactions that are critical for understanding protein-lipid dynamics .

Applications in Research

The versatility of this compound extends to various research applications:

  • Structural Biology : It is frequently employed in structural biology to prepare samples for crystallography and NMR spectroscopy.
  • Biotechnology : The compound is utilized in biotechnological processes for the extraction of membrane proteins from cell membranes, facilitating the development of pharmaceuticals targeting membrane-bound receptors.

Comparison with Other Detergents

The table below summarizes key properties and applications of this compound compared to other common detergents used in membrane protein studies.

Detergent NameCMC (%)Molecular Weight (g/mol)Purity (%)Applications
This compound0.087498.63≥99.0Membrane protein solubilization
n-Dodecyl-beta-D-maltopyranoside0.0087492.66≥98.0Membrane protein crystallization
n-Octyl-beta-D-glucopyranoside0.53162.21≥97.0General protein purification

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNNXXWNKQOETJ-HYLFJBCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438422
Record name Decyl-beta-D-1-thiomaltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148565-56-4
Record name Decyl-beta-D-1-thiomaltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.